molecular formula C13H15N3O2 B7553873 1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one

1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one

Cat. No. B7553873
M. Wt: 245.28 g/mol
InChI Key: PDHXGMCAHBGHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one, also known as DMXB-A, is a compound that has gained significant interest in scientific research due to its potential therapeutic applications. It belongs to the class of benzodiazepine receptor ligands and has been found to have anxiolytic and cognitive-enhancing effects.

Mechanism of Action

1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one acts as a partial agonist of α7 nicotinic acetylcholine receptors (nAChRs), which are widely distributed in the central nervous system. Activation of α7 nAChRs has been linked to various cognitive processes, including learning and memory, attention, and sensory processing. 1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one has been found to enhance the function of α7 nAChRs, leading to improved cognitive performance and reduced anxiety.
Biochemical and Physiological Effects:
1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one has been found to have several biochemical and physiological effects, including increased release of acetylcholine, reduced levels of pro-inflammatory cytokines, and improved blood-brain barrier function. These effects contribute to the anxiolytic and cognitive-enhancing properties of 1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one.

Advantages and Limitations for Lab Experiments

1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one has several advantages for use in laboratory experiments. It has high selectivity for α7 nAChRs, making it a useful tool for studying the function of these receptors. It also has good bioavailability and can be administered orally, making it easy to use in animal models. However, 1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one has a relatively short half-life and may require frequent dosing to maintain its effects.

Future Directions

There are several potential future directions for research on 1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one. One area of interest is the development of more potent and selective α7 nAChR agonists based on the structure of 1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one. Another direction is the investigation of the long-term effects of 1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one on cognitive function and the potential for its use in the treatment of neurodegenerative diseases. Additionally, the potential for 1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one to modulate immune function and inflammation is an area of interest for future research.

Synthesis Methods

The synthesis of 1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one involves the reaction of 2-aminobenzoxazole with 2-bromo-2-methylbutyryl chloride in the presence of triethylamine. The resulting intermediate compound is then reacted with ethyl chloroformate and ammonia to yield 1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one.

Scientific Research Applications

1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to have anxiolytic, anti-inflammatory, and cognitive-enhancing effects, making it a promising candidate for the treatment of anxiety disorders, Alzheimer's disease, and schizophrenia.

properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-9-8-12(17)14-6-7-16(9)13-15-10-4-2-3-5-11(10)18-13/h2-5,9H,6-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHXGMCAHBGHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NCCN1C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzoxazol-2-yl)-7-methyl-1,4-diazepan-5-one

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